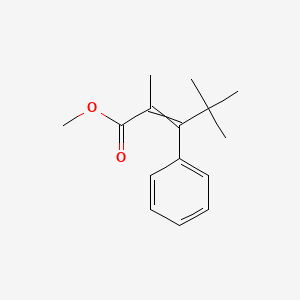![molecular formula C22H28N2 B14234291 Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 279675-40-0](/img/structure/B14234291.png)
Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that features a piperidine ring structure bonded to a biphenyl moiety. This compound is part of the larger family of piperidine derivatives, which are known for their significant roles in various chemical, biological, and industrial applications. Piperidine itself is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely studied for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of aryl halides with organoboron or organostannane compounds .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity . The biphenyl moiety can be introduced through scalable coupling reactions, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction: Reduction reactions can convert the biphenyl moiety to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidones, and biphenyl derivatives, which can be further utilized in pharmaceutical and industrial applications .
Applications De Recherche Scientifique
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- involves its interaction with various molecular targets, including enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the central nervous system . Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Piperazine: Another piperidine derivative used in pharmaceuticals for its anthelmintic properties.
Pyridine: A simpler nitrogen-containing heterocycle used as a precursor in the synthesis of piperidine.
Uniqueness
Piperidine, 1,1’-[1,1’-biphenyl]-4,4’-diylbis- is unique due to its combination of a piperidine ring and a biphenyl group, which imparts distinct chemical and biological properties. This structural combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
279675-40-0 |
|---|---|
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-[4-(4-piperidin-1-ylphenyl)phenyl]piperidine |
InChI |
InChI=1S/C22H28N2/c1-3-15-23(16-4-1)21-11-7-19(8-12-21)20-9-13-22(14-10-20)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
Clé InChI |
XANFUTWQDSWUHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
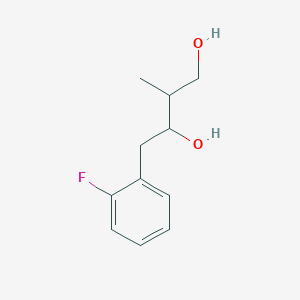
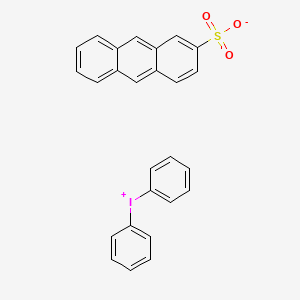
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
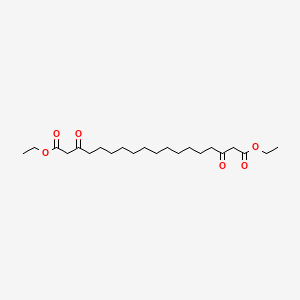
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
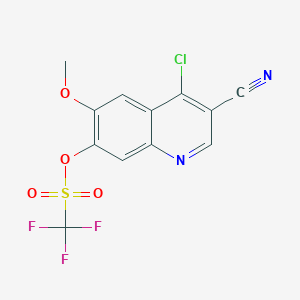
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
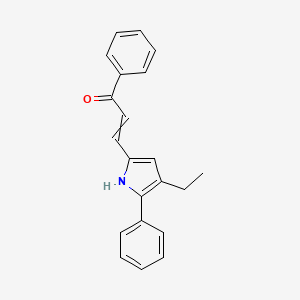
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
